

Pharmacokinetics of Carisoprodol and its metabolite meprobamate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Casegravol |           |
| Cat. No.:            | B022672    | Get Quote |

An In-depth Technical Guide to the Pharmacokinetics of Carisoprodol and its Metabolite Meprobamate

## Introduction

Carisoprodol is a centrally acting skeletal muscle relaxant prescribed for the short-term relief of discomfort associated with acute, painful musculoskeletal conditions.[1][2] Following oral administration, carisoprodol is extensively metabolized in the liver to several metabolites, the most significant of which is meprobamate, a compound with independent anxiolytic and sedative properties.[1][3][4] The therapeutic and sedative effects of carisoprodol are attributed to both the parent drug and its active metabolite, meprobamate.[5][6]

The biotransformation of carisoprodol to meprobamate is primarily catalyzed by the cytochrome P450 enzyme CYP2C19.[1][4][7] This enzyme exhibits significant genetic polymorphism, leading to substantial inter-individual variability in the pharmacokinetic profiles of both carisoprodol and meprobamate.[5][6][8] Individuals classified as "poor metabolizers" of CYP2C19 substrates may experience up to a 4-fold increase in carisoprodol exposure and a 50% reduction in meprobamate formation compared to normal metabolizers.[5][6][9] This variability can have profound implications for the drug's efficacy and safety profile.

This guide provides a comprehensive overview of the pharmacokinetics of carisoprodol and meprobamate, detailing their absorption, distribution, metabolism, and excretion. It includes summaries of key quantitative data, descriptions of relevant experimental protocols, and visualizations of the metabolic pathway and analytical workflows.



# Pharmacokinetics Absorption

Carisoprodol is administered orally and is rapidly absorbed.[5] The onset of action is typically within 30 to 60 minutes, with effects lasting for 4 to 6 hours.[5] The absorption of carisoprodol is not significantly affected by the presence of high-fat food, allowing it to be administered without regard to meals.[4][7][10]

After oral administration of a 250 mg or 350 mg tablet, peak plasma concentrations (Cmax) of carisoprodol are reached in approximately 1.5 to 2 hours.[1][5][10][11] The Cmax for the meprobamate metabolite is observed later, at approximately 3.6 to 4.5 hours.[1] The exposure to both carisoprodol and meprobamate has been shown to be dose-proportional between 250 mg and 350 mg doses.[2][10] While the absolute bioavailability has not been determined, a study comparing 250 mg and 350 mg tablets found a relative bioavailability of 92%.[2][5]

## **Distribution**

Carisoprodol is moderately distributed throughout the body tissues.[5] It is known to cross the placenta and is also excreted into breast milk, where concentrations can be two to four times higher than those in the mother's plasma.[11] The volume of distribution (Vd) for carisoprodol has been estimated to be between 0.93 and 1.3 L/kg.[5][12][13] Meprobamate has a slightly larger volume of distribution, reported to be in the range of 1.4 to 1.6 L/kg.[5][12][13]

Protein binding for carisoprodol is approximately 41-67%.[5][14] Meprobamate is less extensively bound to plasma proteins, with a binding of about 14-25%.[5][14][15]

## Metabolism

Carisoprodol undergoes extensive hepatic metabolism. The primary metabolic pathway involves N-dealkylation by the CYP2C19 enzyme to form meprobamate.[3][16][17] This metabolic step is clinically significant due to the genetic polymorphism of CYP2C19.[8] The prevalence of poor metabolizers is estimated to be 3-5% in Caucasian and African populations and 15-20% in Asian populations.[5][6][8] These individuals have a reduced capacity to convert carisoprodol to meprobamate, leading to higher carisoprodol and lower meprobamate plasma concentrations.[5][9]



Minor metabolic pathways for carisoprodol include the formation of hydroxy-carisoprodol. Both meprobamate and hydroxy-carisoprodol are further metabolized to hydroxy-meprobamate before excretion.[5][16]

Concomitant administration of CYP2C19 inhibitors (e.g., omeprazole, fluvoxamine) can increase carisoprodol exposure, while CYP2C19 inducers (e.g., rifampin, St. John's Wort) can decrease its exposure.[7][9][10][18] Additive sedative effects can occur when carisoprodol is taken with other central nervous system (CNS) depressants like alcohol, benzodiazepines, and opioids.[7][18]

#### **Excretion**

The primary route of elimination for carisoprodol and its metabolites is through the kidneys.[1] [5][8][11] Carisoprodol has a relatively short elimination half-life, typically ranging from 1.7 to 2.5 hours.[1][5][8][11] In contrast, its active metabolite, meprobamate, has a significantly longer half-life of approximately 10 hours, which can lead to its accumulation with repeated dosing.[1] [5][8][11][19] Carisoprodol is known to be removable by both hemodialysis and peritoneal dialysis.[7][10] Caution is recommended when administering carisoprodol to patients with impaired renal or hepatic function, as accumulation of the drug and its metabolites may occur. [1][7][10]

# **Data Presentation**

Table 1: Summary of Carisoprodol Pharmacokinetic Parameters

| Parameter                   | Value           | References            |
|-----------------------------|-----------------|-----------------------|
| Route of Administration     | Oral            | [1][5]                |
| Time to Peak (Tmax)         | 1.5 - 2.0 hours | [1][5][10][11]        |
| Elimination Half-life (t½)  | 1.7 - 2.5 hours | [1][5][8][10][11][14] |
| Volume of Distribution (Vd) | 0.93 - 1.3 L/kg | [5][12][13]           |
| Plasma Protein Binding      | 41 - 67%        | [4][5][14][15]        |
| Primary Metabolizing Enzyme | CYP2C19         | [1][4][7]             |
| Primary Route of Excretion  | Renal           | [1][5][11]            |



Table 2: Summary of Meprobamate Pharmacokinetic Parameters (Following Carisoprodol Administration)

| Parameter                        | Value           | References            |
|----------------------------------|-----------------|-----------------------|
| Time to Peak (Tmax)              | 3.6 - 4.5 hours | [1]                   |
| Elimination Half-life (t½)       | ~10 hours       | [1][5][8][11][15][19] |
| Volume of Distribution (Vd)      | 1.4 - 1.6 L/kg  | [5][12][13]           |
| Plasma Protein Binding           | 14 - 25%        | [5][14][15]           |
| Cmax (after 350 mg carisoprodol) | ~2.5 μg/mL      | [7]                   |
| Primary Route of Excretion       | Renal           | [1][5]                |

# Experimental Protocols Human Pharmacokinetic Study Design

A typical clinical study to evaluate the pharmacokinetics of carisoprodol and meprobamate involves a randomized, open-label, crossover design with healthy adult volunteers.[2][5]

- Subject Recruitment: Healthy male and female subjects are enrolled. Exclusion criteria often include a history of substance abuse, significant medical conditions, and use of interacting medications.
- Dosing Regimen: Subjects receive a single oral dose of carisoprodol (e.g., 250 mg or 350 mg) after an overnight fast.[2] In a crossover design, after a washout period of at least 7 days, subjects receive the alternate dose.[2]
- Sample Collection: Serial blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).[2] Plasma is separated by centrifugation and stored at -20°C or below until analysis.
- Pharmacokinetic Analysis: Plasma concentration-time data for both carisoprodol and meprobamate are analyzed using non-compartmental methods to determine key



pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), and elimination half-life ( $t\frac{1}{2}$ ).

## **Analytical Methodology: LC-MS/MS**

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of carisoprodol and meprobamate in biological matrices like plasma and urine.[5][20][21]

- Sample Preparation: Due to the complexity of biological matrices, a sample extraction step is required. Common techniques include:
  - Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a sorbent that retains the analytes. Interfering substances are washed away, and the purified analytes are then eluted with a solvent.[22][23]
  - Protein Precipitation: A solvent such as acetonitrile is added to the plasma sample to
    precipitate proteins, which are then removed by centrifugation. The resulting supernatant
    containing the analytes is collected for analysis.[21]
  - An internal standard (typically a deuterated version of the analyte, e.g., d7-carisoprodol) is added before extraction to correct for procedural losses and matrix effects.[20][23]
- Chromatographic Separation: The prepared extract is injected into a liquid chromatograph.
   The analytes are separated from other components on a reversed-phase column (e.g., a C18 column) using a mobile phase gradient, typically consisting of an aqueous solvent (like water with 0.1% formic acid) and an organic solvent (like acetonitrile with 0.1% formic acid).

   [21]
- Mass Spectrometric Detection: The separated compounds from the LC column are introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.[20][23] Detection is performed using selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored for carisoprodol, meprobamate, and their internal standards, ensuring high selectivity and accurate quantification.[20] A calibration curve is generated using standards of known concentrations to quantify the analytes in the unknown samples.



# **Mandatory Visualization**



Click to download full resolution via product page

Caption: Metabolic pathway of Carisoprodol.





Click to download full resolution via product page

Caption: Experimental workflow for a pharmacokinetic study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Carisoprodol StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bioavailability of oral carisoprodol 250 and 350 mg and metabolism to meprobamate: A single-dose crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. cdn.who.int [cdn.who.int]
- 6. cdn.who.int [cdn.who.int]
- 7. Soma (Carisoprodol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Carisoprodol Therapy and CYP2C19 Genotype Medical Genetics Summaries NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Carisoprodol | C12H24N2O4 | CID 2576 PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic modeling of carisoprodol and meprobamate disposition in adults -PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic modeling of carisoprodol and meprobamate disposition in adults |
   Semantic Scholar [semanticscholar.org]
- 14. Carisoprodol elimination in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. go.drugbank.com [go.drugbank.com]
- 18. drugs.com [drugs.com]
- 19. accessdata.fda.gov [accessdata.fda.gov]



- 20. Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 21. Carisoprodol & Meprobamate Analysis by LCMS AppNote [mtc-usa.com]
- 22. nyc.gov [nyc.gov]
- 23. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Pharmacokinetics of Carisoprodol and its metabolite meprobamate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022672#pharmacokinetics-of-carisoprodol-and-its-metabolite-meprobamate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com